4-(二氟甲基)-2-氟苯甲酸

描述

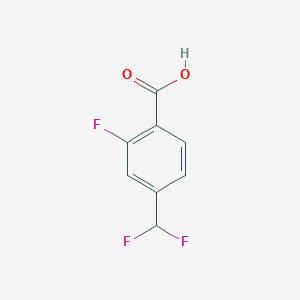

4-(Difluoromethyl)-2-fluorobenzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 . The compound is stored under an inert atmosphere at a temperature between 2-8°C .

Chemical Reactions Analysis

While specific chemical reactions involving 4-(Difluoromethyl)-2-fluorobenzoic acid are not available in the search results, there are studies on difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds .科学研究应用

放射性标记中的自动制备

4-(二氟甲基)-2-氟苯甲酸用于放射性标记过程。Mařı́k和Sutcliffe(2007年)的一项研究概述了用于放射性标记的4-[18F]氟苯甲酸的自动制备,强调其在生产具有高再现性的双功能标记试剂中的作用。

固相合成和生物分布

4-(二氟甲基)-2-氟苯甲酸还在线性肽的固相合成中发挥作用。Sutcliffe-Goulden等人(2002年)描述了其在放射性标记短肽用于正电子发射断层扫描(PET)成像中的用途,表明其在医学成像技术中的重要性。Sutcliffe-Goulden et al. (2002)。

环境研究中的厌氧转化

环境研究使用4-(二氟甲基)-2-氟苯甲酸来了解苯酚到苯甲酸的厌氧转化。Genthner等人(1989年)使用异构氟酚来研究这一过程,为环境生物降解途径提供了见解。Genthner et al. (1989)。

细菌降解途径

Oltmanns等人(1989年)探讨了利用4-氟苯甲酸作为碳源的细菌菌株,揭示了细菌降解的新途径。这项研究对于理解各种环境中的微生物过程具有重要意义。Oltmanns et al. (1989)。

含氟化合物的合成

在化学合成中,4-(二氟甲基)-2-氟苯甲酸参与了各种含氟化合物的制备。Umezu等人(2003年)展示了其在合成氟水杨酸衍生物中的作用,表明其在创造专门化学产品方面的实用性。Umezu et al. (2003)。

稀土金属有机框架

4-(二氟甲基)-2-氟苯甲酸的用途延伸到金属有机框架(MOFs)的合成。Vizuet等人(2021年)讨论了其在稀土金属MOFs合成中的作用,展示了其在先进材料科学中的重要性。Vizuet et al. (2021)。

有机太阳能电池中的导电性增强

Tan等人(2016年)报道了使用相关化合物4-氟苯甲酸来修改聚(3,4-乙二氧基噻吩)以提高有机太阳能电池的导电性,暗示了4-(二氟甲基)-2-氟苯甲酸可能具有类似应用的潜力。Tan et al. (2016)。

作用机制

Target of Action

The primary target of 4-(Difluoromethyl)-2-fluorobenzoic acid is the Succinate Dehydrogenase (SDH) enzyme . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria . The inhibition of SDH is a common mechanism of action for many fungicides .

Mode of Action

The compound interacts with its target, SDH, by occupying its site of action and interfering with the effects of the tricarboxylic acid cycle . This leads to the death of the pathogen, as it disrupts the energy production necessary for its growth . The ligand engages in direct binding interactions with multiple amino acid residues .

Biochemical Pathways

The affected pathway is the tricarboxylic acid cycle . By inhibiting SDH, the compound disrupts this cycle, which is crucial for the production of ATP, the main energy currency of the cell . This disruption leads to the death of the pathogen .

Pharmacokinetics

These properties are critical considerations in the field of medication design .

Result of Action

The result of the compound’s action is the inhibition of pathogenic growth. By disrupting the tricarboxylic acid cycle, the compound prevents the pathogen from producing the energy it needs to grow . This leads to the death of the pathogen .

属性

IUPAC Name |

4-(difluoromethyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLMIWMIGJDPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270981-57-1 | |

| Record name | 4-(difluoromethyl)-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2431873.png)

![N-(3-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2431876.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2431882.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2431884.png)

![1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2431886.png)

![3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2431887.png)

![Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate](/img/structure/B2431894.png)